molecular formula C18H23FO B12614147 4-Hexyl-7-fluoro-1,4-ethanotetralin-2-one CAS No. 918299-22-6

4-Hexyl-7-fluoro-1,4-ethanotetralin-2-one

Cat. No.: B12614147
CAS No.: 918299-22-6
M. Wt: 274.4 g/mol
InChI Key: PZMGNNJMNQWXCJ-UHFFFAOYSA-N
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Description

4-Hexyl-7-fluoro-1,4-ethanotetralin-2-one is an organic compound with the molecular formula C18H23FO It is a fluorinated derivative of ethanotetralin, characterized by the presence of a hexyl group and a fluorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the fluorination of a suitable precursor using electrophilic fluorinating agents such as Selectfluor . The reaction conditions often involve the use of solvents like acetonitrile and mild temperatures to ensure selective fluorination.

Industrial Production Methods

Industrial production of 4-Hexyl-7-fluoro-1,4-ethanotetralin-2-one may involve large-scale fluorination processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of environmentally friendly solvents and reagents is also emphasized to align with green chemistry principles .

Chemical Reactions Analysis

Types of Reactions

4-Hexyl-7-fluoro-1,4-ethanotetralin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted ethanotetralin derivatives.

Scientific Research Applications

4-Hexyl-7-fluoro-1,4-ethanotetralin-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Hexyl-7-fluoro-1,4-ethanotetralin-2-one involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological membranes and proteins. The hexyl group contributes to the compound’s hydrophobic interactions, influencing its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Hexyl-7-fluoro-1,4-ethanotetralin-2-one is unique due to its specific combination of a hexyl group and a fluorine atom on the ethanotetralin core. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .

Properties

CAS No.

918299-22-6

Molecular Formula

C18H23FO

Molecular Weight

274.4 g/mol

IUPAC Name

5-fluoro-1-hexyltricyclo[6.2.2.02,7]dodeca-2(7),3,5-trien-9-one

InChI

InChI=1S/C18H23FO/c1-2-3-4-5-9-18-10-8-14(17(20)12-18)15-11-13(19)6-7-16(15)18/h6-7,11,14H,2-5,8-10,12H2,1H3

InChI Key

PZMGNNJMNQWXCJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC12CCC(C(=O)C1)C3=C2C=CC(=C3)F

Origin of Product

United States

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